



Application Notes and Protocols for BMS-764459 in Patch-Clamp Electrophysiology

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Compound of Interest					
Compound Name:	BMS-764459				
Cat. No.:	B15569106	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-764459 is a synthetic agonist targeting the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). GPR120 has emerged as a significant therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes and obesity.[1][2][3][4] This receptor is activated by long-chain free fatty acids and its stimulation triggers a cascade of intracellular signaling events, primarily through the $G\alpha q/11$ pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[2][5] Understanding the electrophysiological consequences of GPR120 activation by agonists like **BMS-764459** is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Patch-clamp electrophysiology is a powerful technique to study the effects of compounds on ion channels and cellular excitability with high temporal and spatial resolution. These application notes provide detailed protocols for utilizing **BMS-764459** in patch-clamp studies to investigate its impact on cellular electrophysiology.

Quantitative Data Summary of Representative GPR120 Agonists

While specific electrophysiological data for **BMS-764459** is not extensively available in public literature, the following table summarizes the potency of other well-characterized GPR120



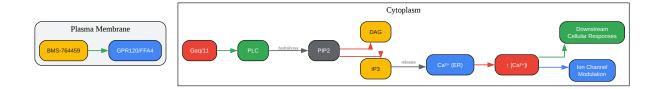
agonists. This data can serve as a reference for designing experiments and anticipating the effective concentration range for **BMS-764459**.

Compound Name	Assay Type	Species	Potency (EC50/pEC50/I C50)	Reference
TUG-891	Ca2+ Mobilization	Human	EC50 = 43.7 nM	[6]
TUG-891	β-arrestin Recruitment	Human	-	[7]
GSK137647A	Ca2+ Mobilization	Human	pEC50 = 6.3	[1][8]
GSK137647A	-	-	>50-fold selectivity over FFA1	[5][8]
GPR120 Agonist	-	Human	EC50 = 17 nM	[9]
AZ13581837	Ca2+ Mobilization	Human	EC50 = 120 nM	[10]

Signaling Pathway of GPR120 Activation

Activation of GPR120 by an agonist such as **BMS-764459** initiates a signaling cascade that results in the modulation of various cellular functions. The canonical pathway involves the coupling of the receptor to the $G\alpha q/11$ subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium can modulate the activity of various ion channels and other downstream effectors.





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GPR120 Signaling Pathway

Experimental Protocols Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed for investigating the effects of **BMS-764459** on ion channel activity in a cell line endogenously or heterologously expressing GPR120.

- 1. Materials and Reagents
- Cell Line: HEK293, CHO, or other suitable cell line stably expressing human GPR120.
- **BMS-764459**: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.
- Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290-300 mOsm.
- Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 M Ω when filled with intracellular solution.

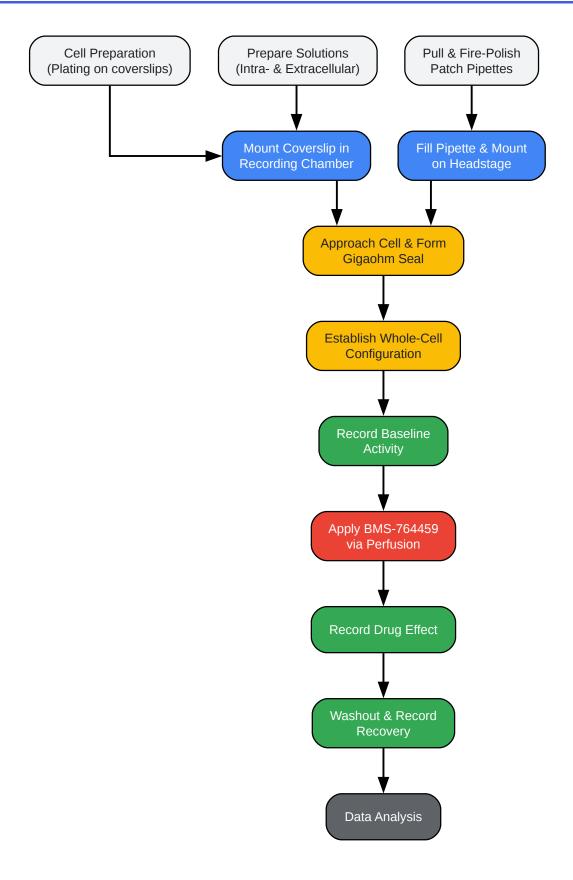






- Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B, HEKA EPC 10, or similar.
- Microscope: Inverted microscope with appropriate optics for cell visualization.
- Micromanipulator: For precise positioning of the patch pipette.
- Perfusion System: To allow for the application and washout of BMS-764459.
- 2. Experimental Workflow





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Patch-Clamp Experimental Workflow



3. Step-by-Step Methodology

Cell Preparation:

- Culture GPR120-expressing cells on glass coverslips in appropriate growth medium.
- Use cells at 50-80% confluency for experiments.
- On the day of recording, transfer a coverslip to the recording chamber mounted on the microscope stage.

Solution Preparation:

- Prepare fresh extracellular and intracellular solutions and filter them (0.22 μm filter).
- Bubble the extracellular solution with 95% O2 / 5% CO2 if required for the cell type.
- Prepare serial dilutions of BMS-764459 in the extracellular solution from the stock solution.

• Pipette Preparation:

- Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
- \circ Fire-polish the pipette tips to a final resistance of 3-5 M Ω .
- Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

Recording Procedure:

- Mount the filled pipette onto the micromanipulator headstage.
- Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath solution.
- Under visual guidance, approach a healthy-looking cell with the pipette tip.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal ($G\Omega$ seal).



- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Switch the amplifier to voltage-clamp or current-clamp mode as required for the experiment.
- Voltage-Clamp: Hold the membrane potential at a specific voltage (e.g., -60 mV) and record the currents. Apply voltage steps or ramps to study voltage-gated channels.
- Current-Clamp: Inject a known amount of current and record the changes in membrane potential.

Drug Application:

- Record a stable baseline of cellular activity for several minutes.
- Apply BMS-764459 at the desired concentration using the perfusion system.
- Record the cellular response during drug application.
- To determine dose-dependency, apply increasing concentrations of BMS-764459.
- After recording the effect, wash out the drug with the control extracellular solution and record the recovery.

4. Data Analysis

- Analyze the recorded currents or voltage traces using appropriate software (e.g., pCLAMP, AxoGraph).
- Measure parameters such as current amplitude, channel open probability, and changes in membrane potential.
- Construct dose-response curves to determine the EC50 or IC50 of BMS-764459 for its effect on specific ion channels.
- Perform statistical analysis to determine the significance of the observed effects.



Expected Outcomes and Troubleshooting

- Activation of Non-selective Cation Channels: GPR120 activation leading to increased intracellular Ca2+ may activate Ca2+-activated non-selective cation channels (e.g., TRP channels), resulting in an inward current and membrane depolarization.
- Modulation of K+ Channels: The increase in intracellular Ca2+ can also activate Ca2+activated K+ channels (e.g., BK, SK channels), leading to an outward current and membrane hyperpolarization.
- No Response:
 - Confirm GPR120 expression in the cell line using techniques like qPCR or immunocytochemistry.
 - Verify the activity of the BMS-764459 compound.
 - Ensure the integrity of the whole-cell patch and the stability of the recording.
- Run-down of Currents: The activity of some ion channels can decrease over time in the whole-cell configuration. Include ATP and GTP in the intracellular solution to minimize this effect.

Conclusion

These application notes provide a framework for investigating the electrophysiological effects of the GPR120 agonist **BMS-764459**. By employing patch-clamp techniques, researchers can gain valuable insights into how GPR120 activation modulates ion channel function and cellular excitability. This information is critical for understanding the physiological roles of GPR120 and for the development of novel therapeutics targeting this receptor. The provided protocols and reference data will aid in the design and execution of robust and informative electrophysiology experiments.

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